4-(Piperidin-3-yl)pyrimidine
Overview
Description
4-(Piperidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-3-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been found to interact with several key enzymes and proteins, influencing their function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcription . This interaction occurs through binding to the active site of CDK7, leading to a reduction in its enzymatic activity. Additionally, this compound interacts with other biomolecules such as RNA polymerase II, affecting its phosphorylation state and thereby influencing transcriptional processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, this compound disrupts the phosphorylation of cell cycle CDKs and the carboxy-terminal domain of RNA polymerase II, leading to alterations in cell cycle progression and transcription . These changes can result in reduced cell proliferation and increased apoptosis in certain cell lines, particularly in cancer cells . Furthermore, this compound has been shown to affect metabolic pathways by modulating the activity of enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. This compound exerts its effects primarily through the inhibition of CDK7. By binding to the active site of CDK7, this compound prevents the phosphorylation of target proteins, thereby inhibiting their activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cell cycle regulation. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of CDK7 activity, leading to prolonged effects on cell cycle progression and transcription . These findings suggest that this compound can exert lasting effects on cellular function in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit CDK7 activity without causing significant toxicity . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of CDK7 activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been found to modulate the activity of enzymes involved in nucleotide metabolism, affecting the levels of key metabolites . Additionally, this compound influences metabolic flux by altering the activity of enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it exerts its effects on transcription and cell cycle regulation . Targeting signals and post-translational modifications may direct this compound to specific nuclear compartments, enhancing its interaction with target biomolecules . These localization patterns are essential for understanding the precise mechanisms by which this compound influences cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine or its derivatives. One common method includes the nucleophilic substitution of a halogenated pyrimidine with piperidine under basic conditions . Another approach involves the cyclization of appropriate precursors in the presence of catalysts such as palladium or rhodium .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-3-yl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, basic or acidic conditions depending on the reaction.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
4-(Piperidin-3-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to elicit a therapeutic response . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in drug synthesis.
Pyrimidine: A six-membered ring with two nitrogen atoms, found in nucleic acids and various pharmaceuticals.
4-(Piperidin-4-yl)pyrimidine: A similar compound with the piperidine moiety at the 4-position instead of the 3-position.
Uniqueness
4-(Piperidin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can impart distinct pharmacological properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in various chemical syntheses .
Properties
IUPAC Name |
4-piperidin-3-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h3,5,7-8,10H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEQLGOAKGIRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673961 | |
Record name | 4-(Piperidin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185194-36-8 | |
Record name | 4-(Piperidin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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